4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-3-methylpyridine with ethylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but lacks the ethyl group at position 1.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potentially enhanced properties .
Properties
Molecular Formula |
C9H9Cl2N3 |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
4,6-dichloro-1-ethyl-3-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-14-6-4-7(10)12-9(11)8(6)5(2)13-14/h4H,3H2,1-2H3 |
InChI Key |
VHDJYJZEALZGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=NC(=C2C(=N1)C)Cl)Cl |
Origin of Product |
United States |
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